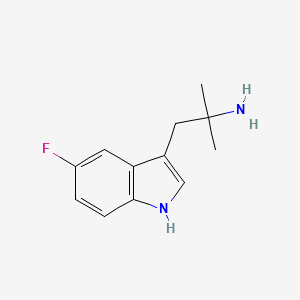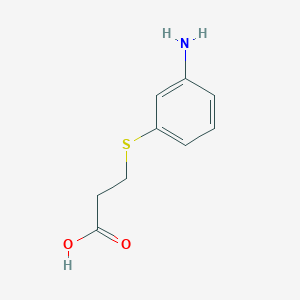
(2-Methylbut-3-yn-2-yl)cyclobutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methylbut-3-yn-2-yl)cyclobutane is a chemical compound with the molecular formula C9H14 It is characterized by a cyclobutane ring substituted with a 2-methylbut-3-yn-2-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylbut-3-yn-2-yl)cyclobutane typically involves the reaction of cyclobutylmagnesium bromide with 2-methylbut-3-yn-2-yl chloride under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to increase yield and efficiency.
化学反应分析
Types of Reactions
(2-Methylbut-3-yn-2-yl)cyclobutane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the alkyne group using catalysts like palladium on carbon can yield the corresponding alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyne group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of substituted cyclobutane derivatives.
科学研究应用
(2-Methylbut-3-yn-2-yl)cyclobutane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
作用机制
The mechanism of action of (2-Methylbut-3-yn-2-yl)cyclobutane largely depends on the specific reactions it undergoes. For example, in oxidation reactions, the alkyne group is converted to a carbonyl group through the addition of oxygen atoms. In reduction reactions, the alkyne group is hydrogenated to form an alkane. The molecular targets and pathways involved in these reactions are typical of alkyne-containing compounds and involve standard organic reaction mechanisms.
相似化合物的比较
Similar Compounds
(2-Methylbut-3-yn-1-yl)cyclobutane: Similar structure but with a different position of the alkyne group.
Cyclobutylacetylene: Contains a cyclobutane ring with an acetylene group.
Cyclobutylmethylacetylene: Contains a cyclobutane ring with a methylacetylene group.
Uniqueness
(2-Methylbut-3-yn-2-yl)cyclobutane is unique due to the specific positioning of the 2-methylbut-3-yn-2-yl group on the cyclobutane ring. This unique structure imparts distinct chemical properties and reactivity patterns, making it valuable for specific synthetic applications and research studies.
属性
分子式 |
C9H14 |
|---|---|
分子量 |
122.21 g/mol |
IUPAC 名称 |
2-methylbut-3-yn-2-ylcyclobutane |
InChI |
InChI=1S/C9H14/c1-4-9(2,3)8-6-5-7-8/h1,8H,5-7H2,2-3H3 |
InChI 键 |
LBPISCWLPKXTBD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C#C)C1CCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


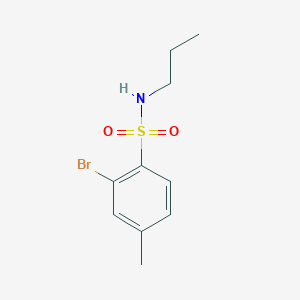
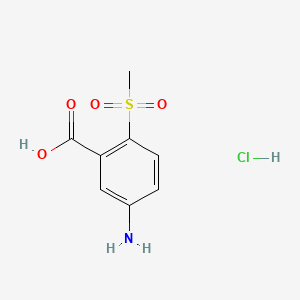
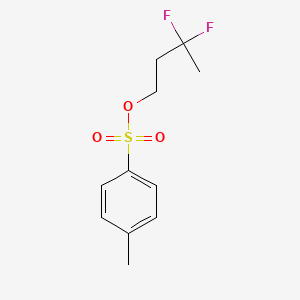


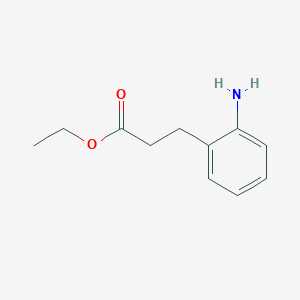
![Trimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B13562717.png)
![2,2,2-trifluoroethylN-[(pyridin-3-yl)methyl]carbamatehydrochloride](/img/structure/B13562725.png)
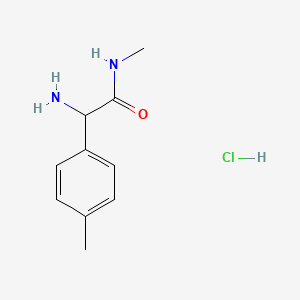

![[1,3-Dimethyl-5-(morpholin-4-yl)-1h-pyrazol-4-yl]methanamine](/img/structure/B13562754.png)

